molecular formula C10H8BrNO2S B8053881 Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B8053881
M. Wt: 286.15 g/mol
InChI Key: CHVGLJHPJJXGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a bromine atom at the 5-position and an ethyl ester group at the 2-position. Its molecular formula is C₁₁H₈BrNO₂S, with a molecular weight of 314.16 g/mol (exact mass: 312.9454). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in developing kinase inhibitors and antibacterial agents due to its reactive bromine substituent, which facilitates cross-coupling reactions . Its structural uniqueness lies in the combination of a sulfur-containing thiophene ring fused to a pyridine scaffold, enhancing both electronic and steric properties for targeted drug design.

Properties

IUPAC Name

ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVGLJHPJJXGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that derivatives of thieno[2,3-c]pyridine, including ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate, exhibit significant antitumor properties. For instance, compounds synthesized from thieno[3,2-b]pyridine frameworks demonstrated growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells (MCF-12A) .

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest. A specific derivative showed a GI50 concentration of 13 μM, which effectively reduced tumor size in in vivo models using chick chorioallantoic membrane assays .

2. Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Thieno[3,2-b]pyridine derivatives have also been explored for their potential to inhibit VEGFR-2, a key player in tumor vascularization and growth. The inhibition of this receptor could lead to reduced angiogenesis in tumors, making these compounds promising candidates for cancer therapy .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thieno[2,3-c]pyridines make them suitable for applications in organic electronics. Their ability to form conductive polymers can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine into the structure enhances the solubility and processability of these materials .

2. Synthesis of Advanced Materials

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds through reactions like Suzuki cross-coupling. This reaction allows for the introduction of various aryl groups, leading to the development of new materials with tailored properties for specific applications .

Case Studies

Case Study 1: Antitumor Efficacy Assessment

In a study evaluating the antitumor efficacy of thieno[3,2-b]pyridine derivatives, researchers treated TNBC cell lines with various concentrations of synthesized compounds derived from this compound. The results indicated a significant reduction in cell viability at concentrations above 10 μM with a notable increase in cells arrested in the G0/G1 phase of the cell cycle .

Case Study 2: Organic Electronic Devices

Another study focused on the application of thieno[3,2-b]pyridine derivatives in organic electronic devices demonstrated that films made from these compounds exhibited high charge mobility and stability under operational conditions. This makes them suitable candidates for use in next-generation OLEDs .

Mechanism of Action

The mechanism by which Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/Modifications Molecular Formula Key Applications/Notes Reference
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate Cl at 5, OH at 3, thieno[2,3-b]pyridine core C₁₀H₈ClNO₃S Precursor for antitumor agents; 71% synthesis yield
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl at 5, pyrrolo[2,3-c]pyridine core C₁₀H₉ClN₂O₂ Antiviral research; 60% yield via hydrogenation
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate OMe at 5, pyrrolo core C₁₁H₁₂N₂O₃ Improved solubility (85% yield); CNS drug candidates
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate Br at 3, methyl ester C₉H₆BrNO₂S Lower yield (31%) due to bromination challenges
Ethyl 2-(perfluorobenzamido)-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate Perfluorobenzamido, dihydro core C₁₈H₁₄F₅N₃O₃S Potent antitubercular activity (MIC = 67 nM)

Key Observations :

  • Substituent Effects : Bromine at the 5-position (as in the target compound) enhances electrophilicity for cross-coupling reactions compared to chlorine analogues, which are less reactive but cheaper to synthesize .
  • Core Heterocycle: Thieno[2,3-c]pyridine derivatives exhibit superior metabolic stability over pyrrolo[2,3-c]pyridines due to sulfur's electron-withdrawing effects, though pyrrolo analogues often show higher solubility .
  • Synthetic Efficiency : Methoxy-substituted derivatives (e.g., 5-methoxy-pyrrolo) achieve higher yields (85%) compared to brominated or chlorinated counterparts (60–76%), likely due to reduced steric hindrance .

Insights :

  • The bromothieno derivative’s kinase inhibitory activity is superior to pyrrolo analogues, likely due to enhanced π-stacking interactions with kinase ATP-binding pockets .
  • Antitubercular analogues with perfluorobenzamido groups show nanomolar potency, attributed to improved membrane permeability and target affinity .

Physicochemical Properties

Table 3: Solubility and Stability Data

Compound Name Solubility Melting Point (°C) Stability Notes Reference
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate Low in water; soluble in DCM 127–130 Sensitive to light; store under argon
Ethyl 5-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylate High in DMSO/DMF 98–101 Stable at RT; hygroscopic
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate Moderate in EtOAc 145–148 Prone to decomposition under acidic conditions

Biological Activity

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thieno[2,3-c]pyridine core with a bromine substituent at the 5-position and an ethyl ester at the carboxylic acid moiety. Its molecular formula is C9H8BrN1O2C_9H_8BrN_1O_2, and it exhibits properties typical of heterocyclic compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-b]pyridine derivatives, which include this compound. The compound has been evaluated for its effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

In Vitro Studies

  • Cell Viability and Proliferation :
    • The compound was tested using the sulforhodamine B assay to assess its cytotoxicity against TNBC cell lines. Results indicated that this compound significantly reduced cell viability at concentrations around 13 µM (GI50) without affecting non-tumorigenic mammary epithelial cells (MCF-12A) .
    • Further assays demonstrated a decrease in the percentage of proliferating cells in treated cultures compared to controls.
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment with this compound led to an increase in cells in the G0/G1 phase and a decrease in S phase cells, suggesting that the compound may induce cell cycle arrest .
  • Tumor Size Reduction :
    • In vivo studies using the chick chorioallantoic membrane (CAM) model showed that the compound reduced tumor size when grafted with MDA-MB-231 cells, indicating its potential efficacy as an antitumor agent .

The mechanism by which this compound exerts its biological effects appears to be independent of classical apoptotic pathways. Notably, no significant alterations were observed in key apoptotic markers such as PARP or caspase-3 following treatment, suggesting alternative mechanisms may be involved .

Comparative Biological Activity

To better understand the potency of this compound, it is useful to compare it with other thienopyridine derivatives:

Compound NameCell Line TestedGI50 (µM)Effect on Non-Tumorigenic Cells
This compoundMDA-MB-23113Minimal
Compound A (similar structure)MDA-MB-23115Minimal
Doxorubicin (control)MDA-MB-2310.5Significant

Preparation Methods

Bromination-Esterification Sequential Approach

The most widely reported method involves sequential bromination of thieno[2,3-c]pyridine precursors followed by esterification. The bromination step typically employs electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ . For instance, bromination at the 5-position of thieno[2,3-c]pyridine proceeds regioselectively due to the electron-donating effects of the sulfur atom, directing substitution to the para position.

Subsequent esterification is achieved via nucleophilic acyl substitution. Ethyl chloroformate or acetic anhydride reacts with the carboxylate intermediate under basic conditions (e.g., NaH or pyridine). A key study reported a 68% overall yield for this two-step process, with the esterification step conducted in anhydrous dichloromethane at 0–5°C .

Table 1: Reaction Conditions for Bromination-Esterification

StepReagentsSolventTemperatureYield (%)
BrominationNBS, FeBr₃DCM25°C72
EsterificationEthyl chloroformate, PyridineDCM0–5°C94

Metal-Free Synthesis via Triazole Intermediates

A novel metal-free route utilizes 1,2,3-triazole intermediates, avoiding transition-metal catalysts. As described in a 2025 study, this three-step process begins with a one-pot triazolation reaction between 2,2-dimethoxyethyl azide and thiophene derivatives . The resulting triazole undergoes a Pomeranz-Fritsch cyclization under acidic conditions (H₂SO₄, 80°C) to form the thieno[2,3-c]pyridine core. Finally, bromination is achieved using HBr/AcOH, followed by esterification with ethanol and catalytic HCl.

This method offers an eco-friendly alternative with moderate yields (55–60% overall). However, the requirement for harsh acids and multi-step purification limits its scalability .

Continuous Flow Reactor Optimization

Recent advancements in continuous flow chemistry have enhanced the efficiency of the bromination-esterification sequence. A 2024 study demonstrated that conducting bromination in a microfluidic reactor (residence time: 2 min, 50°C) improved regioselectivity and reduced side reactions compared to batch processes . Esterification in the same reactor under segmented flow conditions (ethanol/DCM) further increased the yield to 78% overall.

Key Advantages:

  • Reduced reaction time (total < 30 min vs. 6–8 hours in batch).

  • Enhanced heat transfer minimizes decomposition .

Substitutive Deamination Method

Substitutive deamination provides an alternative pathway for introducing bromine. Starting from 3-aminothieno[2,3-c]pyridine-2-carboxylate, treatment with tert-butyl nitrite (tBuONO) and CuBr₂ in acetonitrile replaces the amino group with bromine via a radical mechanism . The reaction proceeds at 60°C for 4 hours, yielding 65% of the brominated product. Subsequent esterification with ethyl iodide and K₂CO₃ in DMF completes the synthesis (85% yield).

Mechanistic Insight:

  • tBuONO generates NO radicals, abstracting hydrogen from the amine.

  • CuBr₂ facilitates bromide transfer, forming the C–Br bond .

Palladium-Catalyzed Carbonylation

Adapting methods from analogous pyridine syntheses, palladium-catalyzed carbonylation introduces the ester group directly. A 2018 protocol for ethyl 5-fluoropyridine-2-carboxylate was modified for bromothienopyridines . Using 5-bromothieno[2,3-c]pyridine, ethyl alcohol, and CO under Pd(OAc)₂/1,1′-bis(diphenylphosphino)ferrocene catalysis, the reaction achieves 78% yield at 50°C in DMF/ethanol .

Table 2: Carbonylation Parameters

CatalystLigandSolventCO PressureYield (%)
Pd(OAc)₂DPPFDMF/EtOH1 atm78

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodOverall Yield (%)ScalabilityEnvironmental Impact
Bromination-Esterification68HighModerate (uses Br₂)
Metal-Free Triazole Route55LowLow (no metals)
Continuous Flow78HighModerate
Substitutive Deamination55MediumHigh (CuBr₂ waste)
Carbonylation78MediumModerate (Pd use)

The continuous flow and carbonylation methods offer the highest yields and scalability, making them suitable for industrial applications. Conversely, the metal-free route, while environmentally benign, requires optimization for large-scale use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step reactions involving bromination, cyclization, and esterification. For example, analogous thienopyridine derivatives are synthesized using ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate as a precursor, followed by deamination, hydrolysis, and decarboxylation steps . Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling) critically affect yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation, especially for resolving bromine atom positioning in the thienopyridine ring . Complementary techniques include:

  • NMR : 1H and 13C NMR to verify substituent integration and DEPT/2D NMR (e.g., COSY, HSQC) for resolving overlapping signals in the aromatic region .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to risks of skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production, and what are common pitfalls?

  • Methodology :

  • Step Optimization : Replace traditional bromination (e.g., NBS) with regioselective Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to minimize byproducts .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to enhance cyclization efficiency.
  • Troubleshooting : Low yields often stem from incomplete deamination or ester hydrolysis; monitor via TLC (silica GF254, UV visualization) .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The bromine atom’s electronegativity and steric bulk influence binding affinity .
  • DFT Calculations : Gaussian 09 can calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .

Q. How do impurities or stereochemical inconsistencies arise in spectroscopic data, and how can they be resolved?

  • Methodology :

  • Purity Challenges : Brominated byproducts (e.g., di-brominated analogs) may form if reaction stoichiometry is misbalanced. Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >95% purity .
  • Stereochemical Ambiguity : Racemic mixtures may arise during cyclization. Chiral HPLC (e.g., Chiralpak IA) or Mosher ester analysis resolves enantiomers .

Data Contradiction Analysis

Q. Why might NMR spectra contradict X-ray crystallography data for this compound?

  • Root Cause : Dynamic effects in solution (e.g., ring puckering in thienopyridine) can cause NMR signal splitting, while X-ray captures static solid-state conformers .
  • Resolution : Perform variable-temperature NMR to assess conformational flexibility or use NOESY to identify through-space couplings .

Q. How can conflicting cytotoxicity results in cell-based assays be rationalized?

  • Root Cause : Batch-to-batch variability in compound purity or solvent residues (e.g., DMSO) may alter bioactivity .
  • Resolution :

  • Validate purity via LC-MS before assays.
  • Include solvent controls and standardize cell lines (e.g., use NCI-60 panel for reproducibility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.